molecular formula C8H5F5O B14066374 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene

Cat. No.: B14066374
M. Wt: 212.12 g/mol
InChI Key: HDBVSJDMCOBEPZ-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of aromatic compounds, which can be achieved through various synthetic routes, including electrophilic, nucleophilic, radical, and cross-coupling methods

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to achieve high yields and selectivity. The choice of reaction conditions, such as temperature, pressure, and solvent, plays a crucial role in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the fluorinated groups.

    Substitution: The aromatic ring allows for substitution reactions, where fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated quinones, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways and molecular processes, making it a valuable compound for studying fluorine-related effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Difluorobenzene
  • 1,3-Difluorobenzene
  • 1,4-Difluorobenzene

Uniqueness

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene is unique due to the presence of multiple fluorine atoms and a difluoromethoxy group, which impart distinct chemical properties and reactivity compared to other fluorinated aromatic compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

1-(difluoromethoxy)-2,5-difluoro-3-(fluoromethyl)benzene

InChI

InChI=1S/C8H5F5O/c9-3-4-1-5(10)2-6(7(4)11)14-8(12)13/h1-2,8H,3H2

InChI Key

HDBVSJDMCOBEPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CF)F)OC(F)F)F

Origin of Product

United States

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